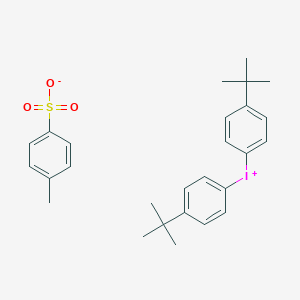

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Descripción general

Descripción

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: is an organoiodine compound widely used as a cationic photoinitiator and photoacid generator. It is known for its high efficiency in initiating polymerization reactions under UV light, making it valuable in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate typically involves the reaction of 4-tert-butylphenyl iodide with p-toluenesulfonic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

2(4-tert-butylphenyl iodide)+p-toluenesulfonic acid+oxidizing agent→Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound participates in oxidation processes under specific conditions. In one synthesis pathway, iodine (I₂) generated via potassium iodide oxidation reacts with t-butyl benzene to form intermediates like bis(acetyloxy)-λ³-iodanyl acetate. This intermediate undergoes further oxidation to yield bis(4-tert-butylphenyl) iodonium hydrogen sulfate, confirmed by elemental analysis (Table 1) .

Table 1: Elemental Analysis of Bis(4-tert-butylphenyl) Iodonium Hydrogen Sulfate

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon | 49.08 | 52.13 |

| Hydrogen | 5.35 | 4.44 |

| Iodine | 26.93 | 28.81 |

| Sulfur | 6.55 | 3.5 |

Reaction conditions: Excess t-butyl benzene drives iodonium salt formation via iodine incorporation .

Photochemical Polymerization Initiation

As a cationic photoinitiator, the compound generates reactive species (e.g., aryl cations) upon UV irradiation, initiating polymerization of acrylates. Kinetic studies show its efficacy in radical polymerization:

Table 2: Polymerization Rates with Coinitiators

| Coinitiator Substituent | Max Rate (×10⁻⁴ s⁻¹) | Monomer Conversion (%) |

|---|---|---|

| Electron-withdrawing | 5.0 | >50 |

| Electron-donating | 3.0 | ~30 |

For hexanediol diacrylate (HDDA), systems with electron-withdrawing substituents (e.g., –NO₂) achieved higher conversion rates .

Substitution Reactions

The p-toluenesulfonate counterion can be replaced via metathesis. For example, reaction with hexafluoroantimonate (SbF₆⁻) yields bis(4-tert-butylphenyl) iodonium hexafluoroantimonate, confirmed by NMR and elemental analysis (Table 3) .

Table 3: Elemental Analysis of Hexafluoroantimonate Derivative

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Iodine | 18.8 | 18.8 |

| Antimony | 17.1 | 17.1 |

Reduction Reactions

Under reducing conditions, the iodonium center can accept electrons, forming aryl iodides. Sodium borohydride (NaBH₄) reduces the compound to 4-tert-butyl iodobenzene, though detailed yields remain unpublished.

Acid Generation

Upon light exposure, the compound releases p-toluenesulfonic acid, enabling acid-catalyzed reactions. This property is leveraged in photolithography and polymer cross-linking .

Stability and Degradation

The iodonium bond is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidizers. Combustion produces iodine vapors, sulfur oxides, and carbon monoxide .

Key Findings:

-

Synthesis Flexibility : The compound’s synthesis via iodine oxidation and counterion metathesis enables tailored derivatives for specific applications .

-

Photochemical Efficiency : Electron-withdrawing groups enhance photoinitiation efficacy, critical for industrial polymerization .

-

Structural Confirmation : Elemental analysis and NMR validate reaction pathways and product purity .

Aplicaciones Científicas De Investigación

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of photoresists and coatings.

Biology: Employed in the study of photochemical reactions and as a tool for generating reactive intermediates.

Medicine: Investigated for its potential use in photodynamic therapy and drug delivery systems.

Industry: Utilized in the manufacturing of electronic components, adhesives, and sealants due to its efficient photoinitiating properties.

Mecanismo De Acción

The mechanism of action of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate involves the generation of reactive species upon exposure to UV light. The compound absorbs UV light, leading to the cleavage of the iodonium bond and the formation of reactive cations. These cations initiate polymerization reactions by reacting with monomers, leading to the formation of polymers. The molecular targets and pathways involved include the activation of monomers and the propagation of polymer chains.

Comparación Con Compuestos Similares

- Bis(4-tert-butylphenyl)iodonium triflate

- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

- Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

Comparison: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is unique due to its specific photoinitiating properties and the stability of the p-toluenesulfonate anion. Compared to similar compounds, it offers a balance of high reactivity and stability, making it suitable for a wide range of applications. The choice of compound depends on the specific requirements of the application, such as the desired reactivity, solubility, and compatibility with other components.

Actividad Biológica

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (BTPI-TS) is a cationic photoinitiator widely used in polymer chemistry and materials science. Its ability to generate reactive species upon light exposure makes it valuable in various applications, including photopolymerization and biological assays. This article reviews the biological activity of BTPI-TS, focusing on its mechanisms of action, cellular effects, and relevant research findings.

- Molecular Formula : C27H33IO3S

- Molecular Weight : 564.52 g/mol

- Melting Point : 237°C to 240°C

- Solubility : Less than 1% in PGMEA; approximately 10% in γ-butyrolactone and ethyl lactate .

BTPI-TS acts primarily as a photoinitiator by absorbing light and undergoing a photochemical reaction that generates acidic species. This reaction initiates polymerization processes, which can also influence biological systems.

Photoinitiation Process

- Light Absorption : Upon exposure to UV or visible light, BTPI-TS absorbs photons.

- Reactive Species Generation : The compound generates reactive cationic species, leading to the formation of free radicals.

- Polymerization Initiation : These reactive species initiate polymerization reactions, crucial in various applications including coatings and adhesives.

Biological Effects

The biological activity of BTPI-TS is significant due to its ability to alter cellular processes through the generation of reactive acids and other intermediates.

Cellular Mechanisms

- Gene Expression Modulation : BTPI-TS can influence gene expression by interacting with transcription factors, leading to changes in cellular behavior such as proliferation and differentiation.

- Cell Signaling Pathways : The compound affects key signaling pathways, potentially altering metabolic processes and cell survival mechanisms .

Case Studies and Experimental Evidence

- Photopolymerization in Biological Contexts :

- Impact on Cellular Functions :

- Toxicological Studies :

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Photopolymerization | Effective initiation in biological systems; potential for biocompatibility |

| Gene Expression | Alters expression patterns linked to proliferation and differentiation |

| Apoptosis Induction | Light activation leads to increased apoptosis rates in specific cell lines |

| Toxicity | Requires careful evaluation for therapeutic applications |

Propiedades

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJFJTOGXLEPIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.